Gadofosveset

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gadofosveset is synthesized through a multi-step process involving the complexation of gadolinium with a ligand that contains multiple carboxylate and phosphonate groups. The synthesis typically involves the following steps:

- Preparation of the ligand by reacting cyclohexylamine with phosphonic acid derivatives.

- Complexation of the ligand with gadolinium chloride in an aqueous medium.

- Purification of the resulting complex to obtain this compound trisodium .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, ensuring that the final product meets stringent regulatory standards for medical use .

Analyse Chemischer Reaktionen

Reaktionstypen: Gadofosveset unterliegt hauptsächlich Komplexierungsreaktionen aufgrund seines Gadoliniumkerns. Es nimmt unter normalen physiologischen Bedingungen typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil .

Häufige Reagenzien und Bedingungen:

Komplexierung: Gadoliniumchlorid und der Ligand sind die wichtigsten Reagenzien.

Bedingungen: Wässriges Medium, kontrollierter pH-Wert und Temperatur sind entscheidend für eine erfolgreiche Komplexierung.

Hauptprodukte: Das Hauptprodukt der Synthese ist this compound-Trisodium, das als Kontrastmittel in der MRA eingesetzt wird .

Wissenschaftliche Forschungsanwendungen

Key Applications

2.1 Magnetic Resonance Angiography (MRA)

Gadofosveset is primarily used for MRA, which allows for the non-invasive visualization of blood vessels. It has shown significant advantages in assessing various vascular conditions:

- Detection of Vascular Stenosis and Aneurysms : Studies indicate that this compound-enhanced MRA has high sensitivity (97%-100%) and specificity (96%-100%) for detecting high-grade stenosis in different vascular territories, including carotid and renal arteries .

- Pulmonary Embolism Assessment : this compound has been utilized to assess pulmonary arteries for embolism, providing a non-invasive alternative to traditional CT scans .

2.2 Evaluation of Peripheral Vascular Disease

this compound is effective in evaluating peripheral vascular disease, offering enhanced image quality and spatial resolution that aids in detecting stenoses more accurately than conventional methods . Its prolonged intravascular residence time allows for steady-state imaging, which can be crucial for detailed vascular assessments.

2.3 Breast Cancer Imaging

Emerging research suggests potential applications of this compound in breast cancer diagnostics. Its ability to enhance the visualization of blood flow may assist in identifying malignant lesions through dynamic contrast-enhanced MRI techniques .

Pharmacokinetics and Safety Profile

This compound's pharmacokinetic profile is characterized by its binding to serum albumin, which results in a longer circulation time within the bloodstream compared to other gadolinium-based agents. This property allows for better image quality during MRA due to increased signal intensity and reduced background noise.

- Safety : Clinical trials have demonstrated that this compound is well-tolerated with a low incidence of adverse effects, making it a safe option for patients undergoing MRI procedures .

Comparative Efficacy

A comparative analysis between this compound and traditional gadolinium-based contrast agents shows that this compound provides superior imaging capabilities due to its higher relaxivity and longer intravascular residence time. This results in improved first-pass image quality and facilitates equilibrium-phase imaging techniques that can enhance spatial resolution further .

| Feature | This compound | Traditional Agents |

|---|---|---|

| Relaxivity | Higher | Lower |

| Intravascular Residence Time | Prolonged | Shorter |

| Sensitivity for Stenosis | 97%-100% | Varies |

| Specificity for Stenosis | 96%-100% | Varies |

Case Studies

Several case studies highlight the successful application of this compound in clinical practice:

- Case Study 1 : A patient with suspected renal artery stenosis underwent this compound-enhanced MRA, which provided clear visualization of the renal arteries and confirmed the diagnosis with high accuracy.

- Case Study 2 : In a cohort study assessing patients with peripheral artery disease, this compound-enhanced imaging demonstrated superior detection rates of critical stenoses compared to standard angiographic techniques.

Wirkmechanismus

Gadofosveset exerts its effects by binding reversibly to endogenous serum albumin. This binding increases the magnetic resonance relaxivity of the compound, which in turn decreases the relaxation time (T1) of water protons. The result is an increase in the signal intensity (brightness) of blood during MRA, allowing for clearer imaging of blood vessels .

Vergleich Mit ähnlichen Verbindungen

- Gadopentetate dimeglumine

- Gadobenate dimeglumine

- Gadoxetic acid

Comparison: Gadofosveset is unique among gadolinium-based contrast agents due to its reversible binding to serum albumin, which prolongs its intravascular residence time. This property allows for high-resolution imaging with a single low-dose injection, making it particularly useful for dynamic and functional vascular imaging . In contrast, other agents like gadopentetate dimeglumine and gadobenate dimeglumine do not exhibit the same level of intravascular retention, which can limit their effectiveness in certain imaging applications .

Eigenschaften

Molekularformel |

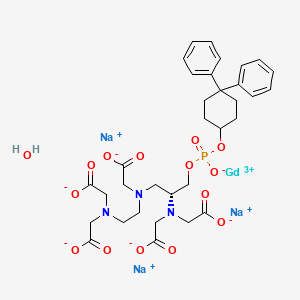

C33H40GdN3Na3O15P |

|---|---|

Molekulargewicht |

975.9 g/mol |

IUPAC-Name |

trisodium;2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate |

InChI |

InChI=1S/C33H44N3O14P.Gd.3Na.H2O/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;;1H2/q;+3;3*+1;/p-6/t26-;;;;;/m1...../s1 |

InChI-Schlüssel |

PIZALBORPSCYJU-QSQMUHTISA-H |

SMILES |

C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3] |

Isomerische SMILES |

C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3] |

Kanonische SMILES |

C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3] |

Synonyme |

gadofosveset gadofosveset trisodium MS 325 MS-325 Vasovist |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.